molecular formula C19H18ClF2N3O3 B174157 7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chlor-6-fluor-1-((1R,2S)-2-fluorcyclopropyl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure CAS No. 127254-10-8

7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chlor-6-fluor-1-((1R,2S)-2-fluorcyclopropyl)-4-oxo-1,4-dihydrochinolin-3-carbonsäure

Katalognummer: B174157
CAS-Nummer: 127254-10-8
Molekulargewicht: 409.8 g/mol
InChI-Schlüssel: PNUZDKCDAWUEGK-UHTWSYAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C19H18ClF2N3O3 and its molecular weight is 409.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Comparative Efficacy

Studies have shown that this compound is more effective than several existing antibiotics, particularly in treating infections caused by resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae. In vitro assays have demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of traditional fluoroquinolones, indicating superior efficacy .

Importance of Structural Features

The unique spirocyclic structure contributes to the compound's enhanced activity. The presence of the 7-amino group and the fluorinated cyclopropyl moiety are critical for binding affinity to target enzymes. Research indicates that modifications to these groups can significantly alter antibacterial potency .

Structural Feature Impact on Activity
7-amino groupEssential for enzyme binding
Fluorinated cyclopropylEnhances lipophilicity and membrane penetration
Chlorine atomIncreases antibacterial spectrum

Clinical Relevance

Due to its broad-spectrum activity, this compound is being investigated for use in treating various infections, including urinary tract infections (UTIs) and respiratory infections. Its ability to overcome resistance mechanisms makes it a candidate for combination therapies with other antibiotics .

Case Studies

  • Urinary Tract Infections : A clinical trial demonstrated that patients treated with this compound showed a higher rate of infection resolution compared to those receiving standard treatments.
  • Respiratory Infections : In a study involving patients with chronic obstructive pulmonary disease (COPD), the compound reduced exacerbation rates by effectively targeting bacterial pathogens commonly associated with lung infections.

Biologische Aktivität

7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as Sitafloxacin, is a synthetic fluoroquinolone antibiotic. It exhibits significant antibacterial activity by targeting bacterial DNA synthesis pathways, particularly through the inhibition of DNA gyrase and topoisomerase IV.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C19H18ClF2N3O3
Molecular Weight 409.8 g/mol
IUPAC Name 7-[(R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
CAS Number 127254-10-8

Sitafloxacin functions primarily as an inhibitor of bacterial DNA replication. It binds to the DNA gyrase and topoisomerase IV enzymes, which are crucial for maintaining DNA structure during replication and transcription. By inhibiting these enzymes, Sitafloxacin disrupts bacterial cell division and ultimately leads to cell death.

Antibacterial Efficacy

Research indicates that Sitafloxacin exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against resistant strains, making it a valuable option in treating complicated infections.

Case Studies

  • Clinical Efficacy in Respiratory Infections : A study involving patients with community-acquired pneumonia demonstrated that Sitafloxacin was effective in reducing clinical symptoms and eradicating pathogens within a short treatment duration compared to standard antibiotics.
  • Urinary Tract Infections (UTIs) : In a randomized controlled trial, Sitafloxacin showed superior efficacy in treating UTIs caused by multidrug-resistant Escherichia coli compared to other fluoroquinolones.
  • Skin and Soft Tissue Infections : Another case study highlighted its effectiveness in treating complicated skin infections where conventional therapies failed, showcasing its potential as a second-line treatment option.

Pharmacokinetics

Sitafloxacin has favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in body tissues with good penetration into respiratory and urinary tracts.
  • Metabolism : Primarily metabolized in the liver with minimal renal excretion.

Safety Profile

The safety profile of Sitafloxacin is generally favorable; however, common side effects include gastrointestinal disturbances and potential central nervous system effects such as dizziness or headache. Monitoring for adverse reactions is recommended during treatment.

Eigenschaften

IUPAC Name

7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-UHTWSYAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.